5-Methyl-2-nitroaniline

Description

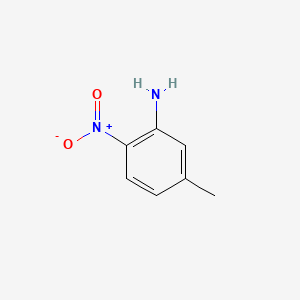

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGDYNWKWXUCIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2025634 | |

| Record name | 5-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

5-methyl-2-nitroaniline appears as yellow leaflets (from water) or orange powder. (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 73 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

578-46-1 | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 5-Methyl-2-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=578-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-m-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000578461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 578-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 578-46-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28586 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methyl-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2025634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-o-nitroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-M-TOLUIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY17U389O6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

234 °F (NTP, 1992) | |

| Record name | 5-METHYL-2-NITROANILINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20673 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-Methyl-2-nitroaniline (CAS No: 578-46-1), a significant intermediate in organic synthesis. This document collates critical data including physicochemical properties, spectral information, reactivity, and detailed experimental protocols for its synthesis and purification. The information presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and chemical synthesis, facilitating a deeper understanding and effective utilization of this compound.

Chemical and Physical Properties

This compound, also known as 6-Nitro-m-toluidine, is a yellow solid organic compound. Its core structure consists of a toluene (B28343) molecule substituted with an amino group and a nitro group.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| CAS Number | 578-46-1 | [1][2] |

| Appearance | Light yellow to yellow solid/powder | |

| Melting Point | 110-111 °C | [1][2] |

| Boiling Point | 312.4±22.0 °C (Predicted) | |

| Density | 1.269±0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water. | [2] |

| Storage Temperature | 2-8 °C, under inert gas (nitrogen or Argon) |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.

| Technique | Data Availability and Key Features | Reference |

| ¹H NMR | Spectra are available. | [3][4] |

| ¹³C NMR | Spectra are available. | [3] |

| ¹⁵N NMR | Spectra are available. | [3] |

| Infrared (IR) Spectroscopy | Spectra are available, showing characteristic peaks for N-H, aromatic C-H, and NO₂ functional groups. | [3] |

| Mass Spectrometry (MS) | GC-MS data is available. The molecular ion peak is a key feature. | [3] |

| Raman Spectroscopy | Spectra are available. | [3] |

Reactivity and Safety

This compound is sensitive to prolonged exposure to air.[2] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[2] Structurally similar chemicals may cause methemoglobinemia. Symptoms of exposure may include irritation. Flash point data are not available, but it is likely combustible.

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are essential for laboratory and industrial applications.

Synthesis of this compound

A common method for the synthesis of this compound involves the nitration of 3-methylaniline (m-toluidine).

Experimental Workflow for Synthesis

Caption: Synthesis workflow for this compound.

Materials and Reagents:

-

3-Methylaniline (m-toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 65-70%)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ethanol

-

Distilled Water

-

Ice

Procedure:

-

Preparation of the Amine Salt Solution: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice/salt bath to -10 °C. Slowly add m-toluidine to the cold, stirring sulfuric acid, maintaining the temperature below 10 °C.

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Nitration: Add the nitrating mixture dropwise to the amine salt solution over approximately 2 hours, ensuring the temperature is kept below 10 °C.

-

Reaction Quench and Precipitation: After the addition is complete, pour the reaction mixture onto crushed ice.

-

Neutralization: Slowly and carefully basify the acidic solution with a sodium hydroxide solution until the this compound precipitates out as a solid.

-

Isolation: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

Purification by Recrystallization

The crude product can be purified by recrystallization from ethanol to obtain a product with higher purity.

Experimental Workflow for Recrystallization

Caption: Recrystallization workflow for this compound.

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

-

Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath will promote maximum crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Biological Activity and Signaling Pathways

While specific signaling pathways for this compound are not extensively documented in publicly available literature, the biological activity of nitroaniline derivatives is generally associated with the metabolic reduction of the nitro group.

Proposed Metabolic Activation Pathway

Caption: Proposed metabolic activation of this compound.

Intracellular nitroreductase enzymes can reduce the nitro group to form reactive intermediates such as nitroso and hydroxylamine derivatives. These reactive species have the potential to interact with cellular macromolecules like DNA and proteins, which may lead to cytotoxic and genotoxic effects. It is important to note that derivatives of the isomeric 2-Methyl-5-nitroaniline have been investigated for antimicrobial activity.[5]

Conclusion

This compound is a valuable chemical intermediate with well-defined chemical and physical properties. The synthesis and purification protocols provided in this guide offer a practical framework for its preparation in a laboratory setting. While its specific biological activities and signaling pathway involvements require further investigation, the general understanding of nitroaniline metabolism provides a basis for predicting its potential biological effects. This technical guide serves as a foundational resource for scientists and researchers, enabling a more informed and efficient approach to working with this compound.

References

An In-depth Technical Guide to 5-Methyl-2-nitroaniline (CAS 578-46-1): Properties, Synthesis, and Hazards

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-nitroaniline, identified by CAS number 578-46-1, is a nitroaromatic amine of significant interest in various chemical and industrial applications.[1] Structurally, it is an aniline (B41778) derivative with a methyl group at the 5-position and a nitro group at the 2-position of the benzene (B151609) ring.[2] This compound primarily serves as a crucial intermediate in the synthesis of azo dyes and pigments.[3] Its chemical properties and potential biological activities also make it a subject of study in toxicology and drug development. This guide provides a comprehensive overview of its properties, detailed experimental protocols for its synthesis, and a thorough assessment of its associated hazards.

Chemical and Physical Properties

This compound typically appears as yellow leaflets or an orange powder.[4] It is sensitive to prolonged exposure to air and is insoluble in water.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 578-46-1 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Yellow leaflets (from water) or orange powder. | [1][4] |

| Melting Point | 110-111 °C | [5] |

| Boiling Point | 312.4 ± 22.0 °C (Predicted) | [5] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Insoluble in water. | [1] |

| Storage Temperature | 2–8 °C under an inert atmosphere (Nitrogen or Argon). | [5] |

Synthesis and Purification

The synthesis of this compound is often achieved through the nitration of an appropriate precursor. A detailed experimental protocol for a related compound, 2-methyl-5-nitroaniline (B49896), which involves the nitration of o-toluidine (B26562), provides a representative method.[6]

Experimental Protocol: Synthesis of a Methyl-nitroaniline Derivative

This protocol describes the synthesis of 2-methyl-5-nitroaniline, which follows a similar principle to the synthesis of this compound. The key steps involve the formation of an amine salt followed by nitration with a mixed acid solution.[6]

Materials and Reagents:

-

2-Methylaniline (o-toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of the Amine Salt: In a three-neck round-bottom flask, cool concentrated sulfuric acid to below 10 °C using an ice-salt bath. Slowly add o-toluidine to the cooled acid with continuous stirring, ensuring the temperature remains below 10 °C. This reaction forms the o-toluidinium sulfate (B86663) salt.[6]

-

Preparation of the Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid. Cool this mixture in an ice bath.[6]

-

Nitration: Slowly add the cooled nitrating mixture to the amine salt solution using a dropping funnel over approximately 2 hours. It is crucial to maintain the reaction temperature at -10 °C to minimize the formation of byproducts.[7]

-

Work-up and Precipitation: After the addition is complete, pour the reaction mixture onto crushed ice. Carefully neutralize the acidic solution with a sodium hydroxide solution until an orange precipitate of 2-methyl-5-nitroaniline forms.[6][7]

-

Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid and inorganic salts.[6] The crude product can be further purified by recrystallization from a suitable solvent like ethanol (B145695) to yield a yellow crystalline solid.[6]

Synthesis and Purification Workflow

References

- 1. This compound | 578-46-1 [chemicalbook.com]

- 2. 5-Methyl-2-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-甲基-2-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.cn]

- 4. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. This compound CAS#: 578-46-1 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Solubility of 5-Methyl-2-nitroaniline in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Methyl-2-nitroaniline (CAS No. 578-46-1), a key intermediate in the synthesis of various organic compounds. This document summarizes the available qualitative solubility data, presents a detailed experimental protocol for quantitative solubility determination, and provides visual representations of the experimental workflow.

Introduction

This compound, also known as 6-Nitro-m-toluidine, is a crystalline solid that serves as a building block in the manufacturing of dyes, pigments, and specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies such as recrystallization, and formulating products. This guide aims to provide researchers and professionals in drug development and chemical synthesis with the necessary information to effectively work with this compound.

Solubility Profile

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. However, qualitative information and data from closely related isomers can provide valuable insights.

Qualitative Solubility Data

The available qualitative solubility information for this compound is summarized in Table 1. This information is primarily derived from observations during synthesis and purification processes.

| Solvent Name | Chemical Formula | Qualitative Solubility | Source |

| Water | H₂O | Insoluble | [1][2] |

| Ethanol | C₂H₅OH | Recrystallization solvent |

It is important to note that the term "recrystallization solvent" implies that this compound has moderate solubility at elevated temperatures and lower solubility at room temperature in ethanol, a property essential for effective purification.

For context, the regioisomer, 2-Methyl-5-nitroaniline, is reported to be soluble in acetone, benzene, ether, and ethanol.[3] While this does not provide quantitative values for this compound, it suggests that polare aprotic and protic solvents are likely to be effective solvents.

Experimental Protocol for Solubility Determination

To address the lack of quantitative data, a robust experimental protocol is essential. The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the isothermal shake-flask method, a widely accepted and reliable technique.

Principle

An excess amount of the solid solute, this compound, is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically, which represents the solubility of the compound at that specific temperature.

Materials and Apparatus

-

Materials:

-

This compound (purity > 99%)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

-

Apparatus:

-

Analytical balance (± 0.1 mg)

-

Constant temperature orbital shaker or water bath

-

Calibrated thermometer or thermocouple

-

Glass vials with PTFE-lined screw caps

-

Syringes and syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Experimental Procedure

The workflow for the isothermal solubility determination is depicted in the following diagram:

Caption: Experimental workflow for isothermal solubility determination.

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Accurately add a known volume or mass of the desired organic solvent to the vial.

-

Tightly seal the vial with a PTFE-lined cap to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature orbital shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach solid-liquid equilibrium. The time required for equilibration should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Sampling and Sample Preparation:

-

After the equilibration period, cease agitation and allow the vials to stand in the constant temperature bath for at least 2 hours to allow the excess solid to sediment.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately attach a syringe filter to the syringe and dispense the saturated solution into a clean, pre-weighed vial. This step is critical to remove any undissolved micro-particles.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculate the solubility of this compound in the solvent at the given temperature, typically expressed in units of g/100 g of solvent, g/L of solution, or mole fraction.

-

Logical Relationships in Solubility Studies

The determination of solubility is a critical step that informs subsequent processes in research and development. The logical flow from solubility data to its application is illustrated below.

Caption: Logical flow from solubility data to its applications.

Conclusion

References

An In-depth Technical Guide on the Melting Point of 5-Methyl-2-nitroaniline

This technical guide provides comprehensive information on the melting point of 5-Methyl-2-nitroaniline, a key physical property for its identification, purity assessment, and quality control in research and development settings. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Physicochemical Properties of this compound

This compound, with the CAS number 578-46-1, is a yellow crystalline solid.[1] Its molecular structure consists of a benzene (B151609) ring substituted with a methyl group, a nitro group, and an amine group. The accurate determination of its melting point is a fundamental step in its characterization.

Data Presentation: Physical and Chemical Properties

The quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| IUPAC Name | This compound | |

| Synonyms | 6-Nitro-m-toluidine | [2] |

| CAS Number | 578-46-1 | [1][2][3][4][5] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2][4][5] |

| Molecular Weight | 152.15 g/mol | [1][2][4] |

| Melting Point | 110-111 °C | [1][2][3][4] |

| Appearance | Yellow crystalline solid | [1] |

| Purity (Assay) | 95% | [2] |

Experimental Protocol for Melting Point Determination

The melting point of a crystalline solid like this compound is typically determined using the capillary method with either a Thiele tube apparatus or a digital melting point apparatus.[6] The principle involves heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range from the first sign of melting to the complete liquefaction of the solid.[7][8]

Materials and Equipment:

-

This compound sample (must be completely dry and in powdered form)[7]

-

Capillary tubes (sealed at one end)

-

Mortar and pestle (if the sample is not a fine powder)[7]

-

Thiele tube or a digital melting point apparatus[9]

-

Heating oil (e.g., mineral oil) for Thiele tube[10]

-

Calibrated thermometer (-2 to 200 °C range)[11]

-

Bunsen burner or other heat source[6]

-

Clamps and stand for Thiele tube setup[12]

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry, as moisture can depress the melting point.[7]

-

If necessary, finely powder the crystalline sample using a clean, dry mortar and pestle.[7]

-

Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.[13]

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be 2-3 mm.[13][14]

-

-

Apparatus Setup (Thiele Tube Method):

-

Clamp the Thiele tube securely to a ring stand.[12]

-

Fill the Thiele tube with a suitable heating oil to a level just above the top of the side arm.[10]

-

Attach the capillary tube containing the sample to a calibrated thermometer using a small rubber band or a slice of rubber tubing. The sample should be level with the thermometer bulb.[15]

-

Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the oil level to prevent it from softening and breaking. The sample should be positioned in the center of the main tube.[12]

-

-

Melting Point Measurement:

-

Rapid Preliminary Measurement (Optional): Heat the side arm of the Thiele tube with a Bunsen burner at a relatively fast rate to get an approximate melting point. This helps in saving time for the accurate measurement.[9] Allow the apparatus to cool before proceeding.

-

Accurate Measurement: Begin heating the side arm of the Thiele tube gently and slowly. The shape of the tube is designed to create convection currents that ensure uniform heating.

-

As the temperature approaches the expected melting point (approximately 15-20 °C below), reduce the heating rate to about 1-2 °C per minute.[8][14]

-

Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the onset of melting).[14]

-

Continue heating slowly and record the temperature at which the last solid crystal melts into a transparent liquid (complete melting).[14]

-

The recorded temperature range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.0 °C).

-

-

Post-Measurement:

-

Turn off the heat source and allow the apparatus to cool completely.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Visualization of Experimental Workflow

The logical flow of the melting point determination protocol is illustrated in the diagram below.

Caption: Experimental workflow for determining the melting point of a solid.

This guide provides a comprehensive overview of the melting point of this compound and a detailed protocol for its determination. Adherence to this protocol will ensure accurate and reproducible results, which are critical for the quality assessment of this compound in scientific research and industrial applications.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 5-甲基-2-硝基苯胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 578-46-1 [chemicalbook.com]

- 4. CAS:578-46-1 FT-0620611 this compound Product Detail Information [finetechchem.com]

- 5. 578-46-1|this compound|BLD Pharm [bldpharm.com]

- 6. westlab.com [westlab.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. labcomercial.com [labcomercial.com]

- 11. chinaoils.cn [chinaoils.cn]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. jk-sci.com [jk-sci.com]

- 15. Thiele tube - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Safety Data Sheet of 5-Methyl-2-nitroaniline

This technical guide provides a comprehensive overview of the safety, physical, and chemical properties of 5-Methyl-2-nitroaniline (CAS Number: 578-46-1), also known as 6-Nitro-m-toluidine. The information is intended for researchers, scientists, and professionals in drug development who handle this chemical.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

| Hazard Class | Hazard Category |

| Acute Toxicity, Oral | Category 3 |

| Acute Toxicity, Dermal | Category 3 |

| Acute Toxicity, Inhalation | Category 3 |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Hazardous to the Aquatic Environment, Chronic | Category 2 |

Signal Word: Danger

Hazard Statements:

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H373: May cause damage to organs through prolonged or repeated exposure.

-

H411: Toxic to aquatic life with long lasting effects.

Symptoms of exposure may include irritation, and structurally similar chemicals could cause methemoglobinemia.[1][2]

Caption: GHS hazard pictograms and corresponding hazard classes for this compound.

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value |

| Appearance | Yellow leaflets or orange powder[1] |

| Molecular Formula | C₇H₈N₂O₂[2] |

| Molecular Weight | 152.15 g/mol [2] |

| Melting Point | 110-111 °C[2][3] |

| Boiling Point | 312.4 ± 22.0 °C (Predicted)[3] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted)[3] |

| Solubility | Insoluble in water[1][2] |

| Stability | Stable under normal conditions. Sensitive to prolonged exposure to air.[1][2][4] |

Toxicological Information

This substance is considered to have moderate toxicity by ingestion.[5] Limited evidence suggests it may be a carcinogen, with experimental carcinogenic data available.[5]

| Route of Exposure | Toxicity Value |

| Oral | Acute Toxicity Cat. 3 |

| Dermal | Acute Toxicity Cat. 3 |

| Inhalation | Acute Toxicity Cat. 3 |

Handling, Storage, and First Aid

Proper handling and storage procedures are critical to ensure safety when working with this compound.

Handling and Personal Protective Equipment (PPE):

-

Wear NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter when handling the neat chemical.[1]

-

Use suitable protective clothing and gloves.[5]

-

Ensure adequate ventilation.

Storage:

-

Store in a tightly closed container under an inert atmosphere.[1]

-

Refrigerated temperatures are recommended for storage.[1]

-

Keep in a dry, cool, and well-ventilated place.[4]

First-Aid Measures:

-

Eyes: Immediately flush eyes with water or normal saline solution for 20-30 minutes. Remove contact lenses if present. Seek immediate medical attention.[1]

-

Skin: Immediately flood affected skin with water while removing and isolating all contaminated clothing. Wash the affected skin areas thoroughly with soap and water. Seek immediate medical attention if symptoms like redness or irritation develop.[1]

-

Inhalation: Remove the victim from exposure to fresh air. If breathing has stopped, begin rescue breathing. If heart action has stopped, start CPR. Transport the victim to a medical facility promptly.[5]

-

Ingestion: Seek immediate medical advice.[5]

Caption: Logical workflow of safety precautions for handling this compound.

Fire-Fighting and Accidental Release Measures

-

Fire Hazard: Flash point data for this chemical is not available, but it is considered probably combustible.[1][2]

-

Extinguishing Media: Use appropriate extinguishing media for surrounding fire.

-

Spill and Leakage: In case of a small spill, remove all sources of ignition. Dampen the solid spill material with 60-70% ethanol and transfer it to a suitable container. Use absorbent paper dampened with 60-70% ethanol to clean up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[1]

Stability and Reactivity

This compound is stable under normal conditions but is sensitive to prolonged exposure to air.[1][2] It is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizers.[1][2][5]

Experimental Protocols

The Safety Data Sheets reviewed for this guide summarize the hazards and safety precautions for this compound but do not provide detailed experimental protocols for the toxicological or physical property testing. For detailed experimental methodologies, it is recommended to consult the primary scientific literature or specific toxicological studies.

References

An In-depth Technical Guide to 5-Methyl-2-nitroaniline

This technical guide provides a comprehensive overview of 5-Methyl-2-nitroaniline, a chemical intermediate with applications in organic synthesis. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and potential biological relevance.

Chemical and Physical Properties

This compound, also known as 6-Nitro-m-toluidine or 3-Amino-4-nitrotoluene, is a yellow to orange crystalline powder.[1] It is sensitive to prolonged exposure to air and is insoluble in water.[1] The following tables summarize its key physical and chemical properties.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₈N₂O₂ | [2] |

| Molecular Weight | 152.15 g/mol | [2] |

| Melting Point | 110-111 °C | [2] |

| Appearance | Yellow leaflets (from water) or orange powder | [1] |

| Solubility | Insoluble in water. Soluble in polar organic solvents. | [1][3] |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 578-46-1 | [2] |

| Synonyms | 6-Nitro-m-toluidine, 3-Amino-4-nitrotoluene | [2][4] |

| InChI | 1S/C7H8N2O2/c1-5-2-3-7(9(10)11)6(8)4-5/h2-4H,8H2,1H3 | [2] |

| SMILES | Cc1ccc(c(N)c1)--INVALID-LINK--=O | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is available, though specific peak assignments are not always reported in the literature. The following table summarizes the available spectroscopic information for its isomer, 2-Methyl-5-nitroaniline (B49896), which is expected to have similar spectral features.

Table 3: Spectroscopic Data for 2-Methyl-5-nitroaniline (Isomer)

| Spectroscopy Type | Data |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.79 (d, J = 2.5 Hz, 1H), 7.56 (dd, J = 8.2, 2.4 Hz, 1H), 7.25 (d, J = 8.1 Hz, 1H), 2.16 (s, 3H)[5] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 149.26, 147.96, 133.07, 119.02, 118.58, 108.21, 18.78[5] |

Experimental Protocols

Synthesis of 2-Methyl-5-nitroaniline (Representative Protocol)

The following protocol describes the synthesis of 2-Methyl-5-nitroaniline, an isomer of the target compound. This procedure, involving the nitration of an aniline (B41778) derivative, is representative of the synthesis of nitroanilines and can be adapted for the synthesis of this compound from the appropriate starting material (3-methylaniline).

Materials:

-

2-Methylaniline (o-toluidine)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Sodium Hydroxide (B78521) (NaOH)

-

Ice

-

Distilled water

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, add concentrated sulfuric acid.

-

Cool the flask in an ice-salt bath to below 10 °C.

-

Slowly add 2-methylaniline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C. This will form the o-toluidinium salt.

-

In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Add the nitrating mixture dropwise to the reaction flask over a period of approximately 2 hours, maintaining the reaction temperature below 10 °C.

-

After the addition is complete, pour the reaction mixture onto crushed ice.

-

Basify the acidic solution with a sodium hydroxide solution until a yellow-orange precipitate of 2-methyl-5-nitroaniline forms.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water to remove any residual acid.

-

The crude product can be further purified by recrystallization from ethanol.

Synthesis of an Azo Dye using a Nitroaniline Derivative

This protocol provides a general procedure for the synthesis of an azo dye using a nitroaniline derivative, such as 2-Methyl-5-nitroaniline, as the diazo component.[6]

Materials:

-

2-Methyl-5-nitroaniline

-

Sodium Nitrite (B80452) (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

2-Naphthol

-

Sodium Hydroxide (NaOH)

-

Ice

-

Deionized Water

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

Dissolve 5 mmol of 2-Methyl-5-nitroaniline in a mixture of 5 mL of concentrated HCl and 10 mL of deionized water in a beaker.

-

Cool the beaker in an ice-water bath to maintain the temperature between 0 and 5 °C.

-

In a separate beaker, dissolve 5.5 mmol of sodium nitrite in 10 mL of cold deionized water.

-

Slowly add the sodium nitrite solution dropwise to the cooled aniline solution with continuous stirring, keeping the temperature below 5 °C.

-

-

Preparation of the Coupling Agent Solution:

-

In a separate beaker, dissolve 5.1 mmol of 2-Naphthol in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution in an ice-water bath.

-

-

Azo Coupling Reaction:

-

While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.

-

Collect the precipitated dye by vacuum filtration and wash with cold deionized water.

-

The crude product can be recrystallized from an appropriate solvent, such as an ethanol-water mixture.

-

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a nitroaniline derivative via the nitration of an aniline precursor.

Caption: General workflow for the synthesis of a nitroaniline derivative.

Proposed Metabolic Pathway

The biological activity and toxicity of nitroaromatic compounds are often attributed to the metabolic reduction of the nitro group by nitroreductase enzymes. This process can lead to the formation of reactive intermediates that can interact with cellular macromolecules.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Methyl-2-nitroaniline (CAS No: 578-46-1), a valuable chemical intermediate. This document is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed information on this compound. All quantitative data is summarized in structured tables for ease of comparison, and detailed experimental protocols are provided for key procedures.

Core Physical and Chemical Properties

This compound, also known as 6-nitro-m-toluidine or 3-amino-4-nitrotoluene, is a yellow to orange solid.[1] Its fundamental properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | |

| Molecular Weight | 152.15 g/mol | |

| Appearance | Light yellow to yellow solid/powder | [1] |

| Melting Point | 110-111 °C | [2] |

| Boiling Point | 312.4 ± 22.0 °C (Predicted) | [2] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 0.03 ± 0.25 (Predicted) | [2] |

| Solubility | Insoluble in water. | [2] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Source(s) |

| ¹H NMR | Available, but specific peak data not fully available in open sources. | [3][4][5] |

| ¹³C NMR | Available, but specific peak data not fully available in open sources. | [4][6] |

| Infrared (IR) | Available, but specific peak data not fully available in open sources. | [4] |

| UV-Vis | Data not readily available in open sources. |

Reactivity and Stability

This compound is a stable compound under normal conditions. However, it is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[2] It is also sensitive to prolonged exposure to air.[2]

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a three-step process starting from 3-methylaniline (m-toluidine). This method is generally preferred over the direct nitration of m-toluidine (B57737) to avoid the formation of multiple isomers.[7] The process involves:

-

Acetylation of the amine group: The amino group of m-toluidine is protected by reacting it with acetic anhydride (B1165640) to form N-(3-methylphenyl)acetamide.

-

Nitration: The acetylated compound is then nitrated using a mixture of nitric acid and sulfuric acid. The acetyl group directs the nitro group to the ortho and para positions.

-

Hydrolysis: The resulting nitro-acetanilides are hydrolyzed to remove the acetyl group and yield the final product, this compound, along with other isomers which can be separated.

A detailed experimental protocol for a similar synthesis of an isomer, 2-Methyl-5-nitroaniline, can be adapted for this synthesis.[8]

Purification by Recrystallization

Recrystallization is a common and effective method for purifying crude this compound.[9] Ethanol is a suitable solvent for this purpose.[1]

Protocol:

-

Dissolve the crude this compound in a minimum amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities.

-

Perform a hot filtration to remove any insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, which will cause the purified this compound to crystallize.

-

Further cooling in an ice bath can maximize the yield of the crystals.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals in a desiccator or a vacuum oven at a low temperature.

Signaling Pathways

Currently, there is no specific information available in the reviewed literature regarding the direct involvement of this compound in cellular signaling pathways. Its primary relevance in a biological context is as a metabolite of other compounds or as a building block in the synthesis of pharmacologically active molecules.

Conclusion

This technical guide provides a consolidated source of information on the physical and chemical properties of this compound. The data presented, along with the experimental protocols, will be a valuable resource for researchers and professionals working with this compound. Further research is needed to fully characterize its spectroscopic properties and to investigate its potential biological activities and roles in signaling pathways.

References

- 1. journals.iucr.org [journals.iucr.org]

- 2. This compound | 578-46-1 [chemicalbook.com]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound(578-46-1) 1H NMR spectrum [chemicalbook.com]

- 6. hmdb.ca [hmdb.ca]

- 7. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 5-Methyl-2-nitroaniline (6-Nitro-m-toluidine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-2-nitroaniline, also known by its synonym 6-Nitro-m-toluidine, is a significant chemical intermediate with diverse applications, primarily in the synthesis of colorants and as a building block in the development of pharmacologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its relevance to the fields of chemical research and drug development.

Chemical Identity and Synonyms

This compound is an aromatic amine characterized by a methyl and a nitro group attached to an aniline (B41778) core. Its chemical structure and key identifiers are presented below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Nitro-m-toluidine, 3-Amino-4-nitrotoluene, 5-methyl-o-nitroaniline, 2-Nitro-5-methylaniline, 5-Methyl-2-nitrophenylamine |

| CAS Number | 578-46-1 |

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| InChIKey | IGDYNWKWXUCIJB-UHFFFAOYSA-N |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Appearance | Light yellow to yellow solid/powder |

| Melting Point | 110-111 °C |

| Boiling Point | 312.4±22.0 °C (Predicted) |

| Density | 1.269±0.06 g/cm³ (Predicted) |

| Storage Temperature | 2–8 °C, under inert gas (Nitrogen or Argon) |

Experimental Protocols

The primary route for the synthesis of this compound is the nitration of m-toluidine (B57737). The following protocol details a typical laboratory-scale synthesis.

Synthesis of this compound via Nitration of m-Toluidine

Objective: To synthesize this compound through the electrophilic aromatic substitution (nitration) of m-toluidine.

Materials:

-

m-Toluidine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Sodium Hydroxide (B78521) (NaOH) solution

-

Distilled water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

-

Büchner funnel and filtration flask

Procedure:

-

Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer and a thermometer, add a measured volume of concentrated sulfuric acid. Cool the flask in an ice-salt bath to between 0 °C and 5 °C. Slowly add m-toluidine dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10 °C during the addition. This step forms the m-toluidinium sulfate (B86663) salt, which directs the nitration.

-

Nitration: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

-

Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred m-toluidinium sulfate solution over a period of approximately 2 hours. It is critical to maintain the reaction temperature between 0 °C and 5 °C throughout the addition to minimize the formation of undesired isomers.

-

Work-up and Isolation: After the complete addition of the nitrating mixture, allow the reaction to stir for an additional 30 minutes at the same temperature.

-

Carefully pour the reaction mixture onto a generous amount of crushed ice in a large beaker with stirring. This will precipitate the crude product.

-

Neutralize the acidic solution by slowly adding a concentrated sodium hydroxide solution until the mixture is basic to litmus (B1172312) paper. This will ensure the complete precipitation of the this compound.

-

Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold distilled water to remove any residual acid and inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture, to yield a crystalline solid.

Table 3: Quantitative Parameters for a Typical Synthesis

| Reactant/Product | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |

| m-Toluidine | 107.15 | 0.1 | 10.7 g |

| Sulfuric Acid (conc.) | 98.08 | - | ~50 mL |

| Nitric Acid (conc.) | 63.01 | 0.11 | ~7 mL |

| This compound | 152.15 | Theoretical: 0.1 | Theoretical: 15.2 g |

Note: These are representative values and may be scaled as needed. The yield of the reaction is typically high but can be influenced by strict temperature control.

Applications in Research and Drug Development

While this compound is a well-established precursor in the dye industry, its utility extends to the synthesis of bioactive molecules, making it a valuable building block for drug discovery and development.

Intermediate in the Synthesis of Bioactive Benzamides

This compound has been utilized as a key starting material in the preparation of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxy carbonyl)aminomethyl]benzamide. This benzamide (B126) derivative is part of a class of compounds evaluated for their inhibitory activity against histone deacetylase (HDAC), a target of interest in cancer therapy. The synthesis involves the acylation of the amino group of this compound with a suitably functionalized benzoic acid derivative.

Caption: Synthetic workflow for a bioactive benzamide derivative.

Biological Activity and Signaling Pathways

The biological relevance of this compound and other nitroaromatic compounds is often linked to the metabolic activation of the nitro group. This process is of significant interest in drug development for both therapeutic applications and toxicological assessment.

Metabolic Activation by Nitroreductases

Nitroaromatic compounds can undergo bioreduction, a process catalyzed by nitroreductase enzymes found in both mammalian cells and microorganisms. This metabolic pathway is a double-edged sword: it is essential for the activation of certain nitroaromatic prodrugs to their cytotoxic form, but it can also lead to the generation of toxic metabolites.

The reduction of the nitro group is a stepwise process that generates highly reactive intermediates, including nitroso and hydroxylamine (B1172632) species. These intermediates are electrophilic and can form covalent adducts with cellular nucleophiles such as DNA and proteins. This interaction can lead to cytotoxicity and genotoxicity, a mechanism exploited in some anticancer and antimicrobial therapies. However, this same mechanism is also a source of potential toxicity for the host.

Caption: Proposed metabolic activation pathway for this compound.

Methodological & Application

Application Notes and Protocols: 5-Methyl-2-nitroaniline as an Intermediate in Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 5-methyl-2-nitroaniline as a key intermediate in the synthesis of azo dyes. It includes detailed experimental protocols for the synthesis of these dyes, a summary of their performance characteristics, and logical workflows for the synthesis process. While the isomer 2-methyl-5-nitroaniline (B49896) is more commonly cited in literature for this purpose, the principles and reactions are analogous. For the purpose of these notes, we will focus on the applications of the closely related and well-documented 2-methyl-5-nitroaniline, also known as 5-nitro-o-toluidine or Fast Scarlet G Base.[1][2]

Introduction

2-Methyl-5-nitroaniline is a versatile aromatic amine that serves as a crucial building block in the manufacturing of a wide array of azo dyes and pigments.[1] Its molecular structure, featuring a methyl, a nitro, and an amino group on a benzene (B151609) ring, provides a stable and reactive foundation for various chemical transformations. The primary application of this compound is as a diazo component in the creation of azo colorants, which are valued for their broad color palette, cost-effective synthesis, and wide range of applications in the textile, printing, and pharmaceutical industries.[1][3] The synthesis of azo dyes from 2-methyl-5-nitroaniline involves two main stages: diazotization and azo coupling.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of 2-methyl-5-nitroaniline is provided below.

| Property | Value | Reference |

| Chemical Name | 2-Methyl-5-nitroaniline | [4] |

| Synonyms | 5-Nitro-o-toluidine, Fast Scarlet G Base | [1] |

| CAS Number | 99-55-8 | [1] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Appearance | Yellow to orange crystalline powder | [4] |

| Melting Point | 105-106 °C | [5] |

| Solubility | Slightly soluble in water, soluble in ethanol, acetone, and dilute HCl | [4][5] |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.52 (dd, J = 8.1 Hz, 1H, Ar-H), 3.71 (br, 2H, -NH₂), 2.22 (s, 3H, -CH₃) | [2] |

| ¹³C NMR (100 MHz, CDCl₃) | δ 147.46, 145.46, 130.82, 129.61, 113.35, 108.86, 17.68 (-CH₃) | [2] |

Synthesis of Azo Dyes: Experimental Protocols

The general procedure for synthesizing azo dyes using 2-methyl-5-nitroaniline involves the diazotization of the amine followed by coupling with a suitable coupling agent.

The conversion of the primary amino group of 2-methyl-5-nitroaniline into a highly reactive diazonium salt is achieved through treatment with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures.[1]

Materials:

-

2-Methyl-5-nitroaniline

-

Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

-

Sodium Nitrite (NaNO₂)

-

Distilled Water

-

Ice

-

Urea (B33335) or Sulfamic acid

Equipment:

-

Beaker or round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Thermometer

-

Ice-salt bath

Protocol:

-

In a beaker or flask, dissolve a specific molar equivalent of 2-methyl-5-nitroaniline in a solution of concentrated acid (e.g., 2.5 equivalents of HCl) and water.[6]

-

Cool the mixture in an ice-salt bath to an internal temperature of 0-5 °C with continuous stirring.[6][7] It is crucial to maintain this temperature throughout the reaction.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 1.05 equivalents) in cold distilled water.[6]

-

Slowly add the cold sodium nitrite solution dropwise from a dropping funnel to the stirred amine suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.[6]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the reaction goes to completion.[6][7] The formation of the diazonium salt is indicated by the dissolution of the solid amine hydrochloride, resulting in a clear, yellowish solution.[6]

-

Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, the excess nitrous acid can be destroyed by the portion-wise addition of a small amount of urea or sulfamic acid until the test is negative.[6]

The resulting diazonium salt solution is then immediately reacted with a coupling component, which is an electron-rich aromatic compound such as a phenol (B47542) or another aniline (B41778) derivative, to form the stable azo dye.[1]

Materials:

-

Diazonium salt solution from section 3.1

-

Coupling agent (e.g., 2-Naphthol, N,N-diethylaniline)

-

Sodium Hydroxide (B78521) (NaOH) or Sodium Acetate (B1210297)

-

Ethanol or other suitable recrystallization solvent

Equipment:

-

Beaker

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and vacuum filtration apparatus

Protocol:

-

Prepare a solution of the coupling agent. For example, dissolve 2-Naphthol in a 10% aqueous sodium hydroxide solution and cool it in an ice bath.[1] For N,N-diethylaniline, a solution in an appropriate solvent is prepared and cooled.[3]

-

While stirring vigorously, slowly add the cold diazonium salt solution to the cold coupling agent solution. A brightly colored precipitate of the azo dye should form immediately.[1]

-

If necessary, adjust the pH of the reaction mixture to facilitate the coupling reaction. For coupling with N,N-diethylaniline, a pH of 4-5 is achieved by adding a sodium acetate solution.[3]

-

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the reaction is complete.[1]

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.[1]

-

Wash the solid product with several portions of cold deionized water to remove any unreacted salts.[1]

-

Purify the crude product by recrystallization from a suitable solvent, such as an ethanol-water mixture.[1]

-

Dry the purified crystals in a desiccator or a low-temperature oven.[1]

Performance and Characterization of Derived Dyes

Azo dyes derived from 2-methyl-5-nitroaniline exhibit a range of colors from orange to red-brown.[3] The performance of these dyes, particularly their fastness properties on textile fibers, is a critical aspect of their application.

| Performance Metric | Azo Dye from 2-Methyl-5-nitroaniline (Representative) | Reference |

| Color Shade | Orange to Red-Brown | [3] |

| Light Fastness | Moderate to Good | [8] |

| Wash Fastness | Good to Excellent | [9] |

| Rubbing Fastness | Very Good to Excellent | [10] |

Fastness ratings are typically on a scale of 1-5 for wash and rub fastness (where 5 is excellent) and 1-8 for light fastness (where 8 is excellent).[3]

Visualized Workflows

The following diagrams illustrate the key processes in the synthesis of azo dyes using 2-methyl-5-nitroaniline.

Caption: General workflow for azo dye synthesis.

Caption: Detailed diazotization protocol workflow.

Conclusion

This compound and its isomer 2-methyl-5-nitroaniline are indispensable intermediates in the synthesis of a variety of azo dyes. The protocols outlined in this document provide a robust framework for the laboratory-scale synthesis of these colorants. The performance of the resulting dyes, particularly their fastness properties, underscores their suitability for various industrial applications. Careful control of reaction conditions, especially temperature during diazotization, is paramount for achieving high yields and purity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Dyes Chemicals - 2 Methyl 5 Nitroaniline Dyes Grade Manufacturer and Supplier from Ahmedabad | Chandan Intermediates & Chemicals Pvt Ltd [chandanintermediate.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. orientjchem.org [orientjchem.org]

- 9. abjournals.org [abjournals.org]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: 5-Methyl-2-nitroaniline in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-Methyl-2-nitroaniline as a key intermediate in the synthesis of pharmacologically active compounds, with a focus on its application in the development of histone deacetylase (HDAC) inhibitors. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate research and development in this area.

Application: Intermediate in the Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound serves as a crucial building block in the synthesis of novel benzamide (B126) derivatives that exhibit potent histone deacetylase (HDAC) inhibitory activity. The 2-nitro group is a key feature, as its subsequent reduction to an amino group is essential for the biological activity of the final compound. One such derivative, N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide, has been synthesized and evaluated for its therapeutic potential.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis and activity of the HDAC inhibitor derived from this compound.

| Parameter | Value | Reference |

| Intermediate Compound | N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | --INVALID-LINK-- |

| Yield of Nitro Intermediate | 54% | --INVALID-LINK-- |

| Final Active Compound | N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide | --INVALID-LINK-- |

| Yield of Final Compound | 57% | --INVALID-LINK-- |

| HDAC Inhibitory Activity (IC50) | 2-50 µM (range for the series) | --INVALID-LINK-- |

Experimental Protocols

Protocol 1: Synthesis of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Nitro Intermediate)

This protocol describes the acylation of this compound with an activated carboxylic acid.

Materials:

-

This compound

-

4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (B1210297)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzoic acid (1.0 equivalent) in anhydrous THF, add 1,1'-Carbonyldiimidazole (CDI) (1.1 equivalents).

-

Stir the mixture at room temperature for 2 hours to form the acylimidazolide intermediate.

-

Add this compound (1.0 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Remove the THF by evaporation under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude product.

-

Recrystallize the crude product from ethyl acetate to yield N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide as a solid.[1]

Protocol 2: Synthesis of N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (Active HDAC Inhibitor)

This protocol details the reduction of the nitro intermediate to the final active amino compound.

Materials:

-

N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Ammonium (B1175870) acetate

-

Methanol

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of N-(5-methyl-2-nitrophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide (1.0 equivalent) in methanol, add Tin(II) chloride dihydrate (SnCl2·2H2O) (5-6 equivalents) and ammonium acetate (10 equivalents).

-

Reflux the mixture for 30 minutes.

-

Cool the reaction mixture and evaporate the methanol.

-

Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the crude product.

-

Purify the crude product by recrystallization from ethanol (B145695) to obtain N-(2-amino-5-methylphenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)aminomethyl]benzamide.[1]

Visualizations

Signaling Pathway

The following diagram illustrates the general mechanism of action for benzamide-derived HDAC inhibitors. These inhibitors chelate the zinc ion in the active site of histone deacetylases, leading to the hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of tumor suppressor genes and ultimately leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for 5-Methyl-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidelines and detailed protocols for the safe handling, storage, use, and disposal of 5-Methyl-2-nitroaniline (CAS No: 578-46-1), also known as 6-Nitro-m-toluidine. Adherence to these protocols is crucial to ensure laboratory safety and experimental integrity.

Chemical and Physical Properties

This compound is a yellow to orange crystalline powder.[1] It is sensitive to prolonged air exposure and is insoluble in water.[1]

| Property | Value | Reference |

| CAS Number | 578-46-1 | [1][2] |

| Molecular Formula | CH₃C₆H₃(NO₂)NH₂ | [2][3] |

| Molecular Weight | 152.15 g/mol | [3] |

| Appearance | Yellow leaflets or orange powder | [1] |

| Melting Point | 110-111 °C | [2] |

| Boiling Point | 312.4 ± 22.0 °C (Predicted) | [3] |

| Density | 1.269 ± 0.06 g/cm³ (Predicted) | [3] |

| Water Solubility | Insoluble | [1] |

Safety and Hazard Information

This compound is a toxic compound and must be handled with extreme caution. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure.[2]

| Hazard Class | GHS Classification | Signal Word | Hazard Statements |

| Acute Toxicity | Acute Tox. 3 (Oral, Dermal, Inhalation) | Danger | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2] |

| Organ Toxicity | STOT RE 2 | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[2][4] |

| Aquatic Hazard | Aquatic Chronic 2 | Danger | H411: Toxic to aquatic life with long lasting effects.[2] |

Incompatible Materials: This chemical is incompatible with acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[1][3][5]

Experimental Protocols

All work with this compound must be conducted in a well-ventilated fume hood. The following PPE is mandatory:

-

Respiratory Protection: A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required when handling the solid chemical.[1]

-

Eye Protection: Chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations are necessary.[5]

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing like DuPont Tychem® suit fabrics should be worn.[1]

Handling:

-

Always handle this compound within a certified chemical fume hood.[5]

-

Avoid breathing dust.[5] Do not get the substance in eyes, on skin, or on clothing.[5]

-

Prohibit sources of ignition such as smoking and open flames where the chemical is handled, used, or stored.[6]

-

Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.

Storage:

-

Store the material in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).[1][3]

-

Keep the container in a dry, cool, and well-ventilated place.[5] Refrigerated temperatures are recommended for storage.[1]

-

Store away from incompatible materials such as acids and strong oxidizers.[3][5]

In the event of a spill, follow these steps immediately:

-

Evacuate and Isolate: Isolate the spill area for at least 25 meters (75 feet) for solids.[1]

-

Remove Ignition Sources: Immediately remove all sources of ignition from the area.[1]

-

Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol (B145695) to minimize dust generation.[1]

-

Transfer Material: Transfer the dampened material into a suitable, labeled container for hazardous waste.[1]

-

Clean Up Residue: Use absorbent paper dampened with 60-70% ethanol to pick up any remaining material.[1]

-

Decontaminate: Wash all contaminated surfaces with 60-70% ethanol, followed by a thorough wash with soap and water.[1]

-

Dispose of Contaminated Materials: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for proper disposal.[1]

-

Area Verification: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.[1]